Moexipril tert-butyl ester
Description
Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors in Chemical and Biological Research
Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular function. nih.gov ACE inhibitors are a class of drugs that block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. wikipedia.orgnih.gov This inhibition leads to vasodilation, reduced blood pressure, and decreased cardiac workload. portlandpress.comahajournals.org
From a chemical and biological research perspective, ACE inhibitors are a subject of continuous investigation. Research focuses on several areas:
Structure-Activity Relationships (SAR): Studies aim to understand how the chemical structure of an inhibitor relates to its binding affinity and inhibitory potency against ACE. nih.gov
Novel Inhibitor Design: Researchers are constantly working to develop new ACE inhibitors with improved efficacy, selectivity, and fewer side effects. nih.gov
Mechanism of Action: Detailed investigations into the molecular interactions between inhibitors and the active site of ACE provide insights for rational drug design. portlandpress.com
The development of ACE inhibitors has been a significant advancement in the management of cardiovascular diseases. ahajournals.org
Role of Ester Prodrugs in Advanced Pharmaceutical Research and Development
Ester prodrugs are inactive derivatives of active drug molecules that are converted into their active form within the body, typically through enzymatic hydrolysis. numberanalytics.comnumberanalytics.com This chemical modification strategy is a cornerstone of modern pharmaceutical research and development, employed to overcome various undesirable properties of a parent drug. wisdomlib.org
Key objectives for using an ester prodrug approach include:
Enhanced Bioavailability: By masking polar functional groups like carboxylic acids and hydroxyls, ester prodrugs can become more lipophilic, improving their absorption across biological membranes. ijpsjournal.com
Improved Stability: Esterification can protect a drug from chemical or enzymatic degradation before it reaches its target. wisdomlib.org
Controlled Release: The rate of hydrolysis of the ester can be modulated to control the release and duration of action of the active drug. numberanalytics.com
Reduced Side Effects: By targeting the release of the active drug to specific tissues or reducing its concentration at non-target sites, side effects can be minimized. numberanalytics.com
More than half of all marketed prodrugs are activated by enzymatic ester hydrolysis, highlighting the importance of this strategy. ijpsjournal.com Moexipril (B10654) itself is a prodrug that is metabolized in the liver to its active form, moexiprilat (B1677388). wikipedia.org
Significance of Moexipril tert-butyl ester as a Synthetic Intermediate and Research Probe
This compound serves as a crucial intermediate in the synthesis of Moexipril. wikipedia.org In the synthetic pathway, the tert-butyl ester group acts as a protecting group for the carboxylic acid functionality of the tetrahydroisoquinoline ring system. wikipedia.org This protection prevents the carboxylic acid from participating in unwanted side reactions during the coupling of the two main fragments of the Moexipril molecule. wikipedia.org
The synthesis generally involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. wikipedia.org The resulting product is then coupled with a protected form of the tetrahydroisoquinoline carboxylic acid. chemicalbook.com The final step involves the removal of the tert-butyl protecting group to yield Moexipril. wikipedia.org
Beyond its role in synthesis, this compound and its maleate (B1232345) salt are used as research chemicals and reference compounds. simsonpharma.comamericanchemicalsuppliers.com They can be employed in analytical studies to develop and validate methods for detecting impurities in Moexipril drug products.
Scope and Objectives of Academic Investigations on this compound
Academic and industrial research involving this compound primarily focuses on:
Process Optimization: Developing more efficient, cost-effective, and environmentally friendly synthetic routes for Moexipril, which involves optimizing the use and removal of the tert-butyl ester protecting group.
Impurity Profiling: Identifying and characterizing potential impurities that may arise during the synthesis of Moexipril, with this compound serving as a key reference standard. simsonpharma.com
Analytical Method Development: Creating and validating analytical techniques, such as high-performance liquid chromatography (HPLC), to quantify Moexipril and its related substances, including the tert-butyl ester intermediate.
These investigations are essential for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient, Moexipril.
Data Tables
Table 1: Physicochemical Properties of this compound Maleate Salt
| Property | Value |
|---|---|
| CAS Number | 103733-40-0 |
| Molecular Formula | C31H42N2O7 · C4H4O4 |
| Molecular Weight | 670.75 g/mol |
| Appearance | Solid powder |
| Melting Point | 148-150°C |
| Solubility | DMSO, Methanol (B129727) |
Data sourced from references simsonpharma.comlookchem.commedkoo.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Moexipril |
| Moexiprilat |
| Angiotensin I |
| Angiotensin II |
| L-alanine |
| Ethyl 2-bromo-4-phenylbutanoate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
103733-39-7 |
|---|---|
Molecular Formula |
C31H42N2O7 |
Molecular Weight |
554.684 |
IUPAC Name |
(S)-tert-Butyl 2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C31H42N2O7/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3/t20-,24-,25-/m0/s1 |
InChI Key |
DULPGOBBMHLTOG-OPXMRZJTSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N[C@@H](CCC2=CC=CC=C2)C(OCC)=O)C)=O)CC3=C(C=C(OC)C(OC)=C3)C1)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Moexipril tert-butyl ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Moexipril Tert Butyl Ester
Retrosynthetic Analysis for Moexipril (B10654) tert-butyl ester
A retrosynthetic analysis of Moexipril tert-butyl ester identifies the key strategic disconnections necessary for its synthesis. The primary target molecule contains several key functional groups and stereocenters that guide the retrosynthetic strategy. The analysis begins by disconnecting the most accessible bonds, typically amide and ether linkages, to reveal simpler, more readily available precursor molecules.
The most logical primary disconnection is at the amide bond, a classic peptide linkage. This bond connects the tetrahydroisoquinoline-3-carboxylic acid moiety to the dipeptide-like side chain. This step simplifies the target molecule into two main fragments: (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid tert-butyl ester and a chiral amine precursor.
A second key disconnection is made at the C-N bond within the dipeptide-like side chain. This bond is formed via an alkylation reaction. This step breaks down the amine precursor into L-alanine tert-butyl ester and an electrophilic component, ethyl 2-bromo-4-phenylbutanoate. This retrosynthetic pathway effectively deconstructs the complex target molecule into three primary starting materials, each of which can be synthesized or sourced with the required stereochemistry.
Key Retrosynthetic Disconnections:
Amide Bond (Peptide Coupling): Disconnects the tetrahydroisoquinoline ring system from the side chain.
C-N Bond (Alkylation): Disconnects the dipeptide-like side chain into its constituent amino acid ester and a phenylbutanoate derivative.
This analysis lays the groundwork for the forward synthesis, dictating the sequence of reactions—alkylation followed by peptide coupling—to construct the target molecule.
Classical and Novel Synthetic Routes to this compound
The synthesis of this compound is accomplished through a series of well-established and innovative chemical reactions designed to control stereochemistry and maximize yield.
Alkylation and Peptide Coupling Strategies
The foundational strategy for constructing the this compound backbone involves a sequential alkylation and peptide coupling process. wikipedia.org
The synthesis initiates with the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. wikipedia.org This reaction forms the crucial dipeptide-like side chain. The nucleophilic amino group of the alanine (B10760859) ester attacks the electrophilic carbon bearing the bromine atom, forming a new carbon-nitrogen bond. This step is critical as it establishes one of the stereocenters in the side chain.
Following the alkylation, the resulting diester intermediate is selectively hydrolyzed to form a carboxylic acid. This acid is then activated and coupled with the secondary amine of the (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid tert-butyl ester. This peptide coupling reaction forms the final amide bond, yielding this compound. wikipedia.org The activation of the carboxylic acid is a key step, often achieved using various coupling reagents to facilitate the formation of the amide bond under mild conditions, which helps to prevent side reactions like racemization. bachem.com
| Reaction Step | Reactants | Key Transformation | Purpose |
| Alkylation | 1. L-alanine tert-butyl ester 2. Ethyl 2-bromo-4-phenylbutanoate | Formation of a C-N bond | Constructs the core dipeptide-like side chain wikipedia.org |
| Peptide Coupling | 1. Alkylated intermediate (as a carboxylic acid) 2. (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid tert-butyl ester | Formation of an amide bond | Links the side chain to the tetrahydroisoquinoline moiety wikipedia.org |
Stereoselective Synthesis and Chiral Control during Ester Formation
Maintaining and controlling the stereochemistry at multiple chiral centers is paramount in the synthesis of this compound. The desired biological activity of the final ACE inhibitor is highly dependent on the specific stereoisomer.
Chiral control is exerted primarily during the alkylation step. The synthesis utilizes L-alanine tert-butyl ester, a chiral starting material. The presence of this existing chiral center influences the stereochemical outcome of the alkylation reaction through asymmetric induction. wikipedia.org This leads to a predominance of the desired diastereomer. The bulky tert-butyl ester group can play a significant role in directing the incoming electrophile, thereby enhancing the stereoselectivity of the reaction. orgsyn.org
Further stereocontrol is maintained during the peptide coupling step. The use of modern coupling reagents and optimized reaction conditions is crucial to prevent epimerization of the chiral centers adjacent to the carbonyl groups being activated. bachem.com The choice of solvent, base, and temperature can all impact the stereochemical integrity of the product.
Green Chemistry Approaches in tert-butyl ester Synthesis
While specific green chemistry protocols for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis. astrazeneca.com The pharmaceutical industry is increasingly adopting sustainable practices to minimize environmental impact. ijpsjournal.comyoutube.com
Key areas for implementing green chemistry in this synthesis include:
Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous surfactant systems. youtube.com
Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste. For instance, developing catalytic alkylation procedures or using biocatalysts (enzymes) for stereoselective transformations could significantly improve the process's environmental footprint. astrazeneca.comnih.gov Biocatalysis, in particular, offers high selectivity under mild conditions. researchgate.net
Atom Economy: Redesigning the synthetic route to maximize the incorporation of atoms from the starting materials into the final product. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical. ijpsjournal.com
Energy Efficiency: Utilizing energy-efficient technologies like flow chemistry or microwave-assisted synthesis can reduce reaction times and energy consumption compared to traditional batch processing. astrazeneca.comyoutube.com
Characterization of Synthetic Intermediates and Reaction Byproducts
The synthesis of this compound requires rigorous characterization of all intermediates and the identification of any byproducts to ensure the purity and identity of the final compound. A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of intermediates. These techniques confirm the presence of key functional groups and provide information about the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of each intermediate. researchgate.net Chiral HPLC methods are specifically developed to determine the diastereomeric and enantiomeric purity, ensuring that the desired stereoisomer is being produced. orgsyn.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) from esters and amides, and N-H bonds.
Potential byproducts could arise from side reactions such as over-alkylation, elimination reactions, or racemization at chiral centers. These are typically identified by a combination of HPLC and MS (LC-MS) and their structures are confirmed by NMR if isolated.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is a critical process to maximize the yield of this compound while minimizing the formation of impurities. mdpi.com This involves a systematic investigation of various reaction parameters for the key alkylation and peptide coupling steps.
Key Parameters for Optimization:
| Parameter | Alkylation Step | Peptide Coupling Step | Goal |
| Temperature | Varies to control reaction rate vs. side reactions (e.g., elimination). | Often kept low to prevent racemization. | Enhance selectivity and minimize byproduct formation. |
| Solvent | Aprotic solvents are typical; polarity is optimized for solubility and reactivity. | Aprotic, non-reactive solvents are preferred. | Improve reaction rates and facilitate product isolation. |
| Base | A non-nucleophilic base is used to scavenge the acid byproduct (HBr). Its strength and stoichiometry are optimized. | A tertiary amine base is used to neutralize acid salts and facilitate coupling. | Drive the reaction to completion and prevent side reactions. |
| Concentration | Higher concentrations may increase rates but can lead to side products. | Optimized to balance reaction rate and solubility of reagents. | Maximize throughput and yield. |
| Reagent Stoichiometry | The ratio of the amine to the alkylating agent is adjusted to prevent di-alkylation. | The ratio of the acid, amine, and coupling agent is fine-tuned for maximum conversion. | Ensure complete conversion of the limiting reagent. |
By carefully manipulating these conditions, chemists can develop a robust and efficient process for the synthesis of high-purity this compound, suitable for use in the subsequent stages of drug manufacturing. researchgate.net
Chemical Derivatization of this compound
The chemical derivatization of this compound is a key area of research for the development of new angiotensin-converting enzyme (ACE) inhibitors with potentially improved pharmacological profiles. This involves the synthesis of analogs through structural modifications and the exploration of different ester linkages and protecting group strategies to optimize the synthetic process and biological activity.
Synthesis of this compound Analogs and Structural Modifications
While specific literature on a wide array of this compound analogs is limited, the general principles of ACE inhibitor synthesis allow for the exploration of various structural modifications. scholarsresearchlibrary.com The development of analogs often focuses on altering the different components of the molecule to enhance potency, duration of action, and safety profile. scholarsresearchlibrary.com For instance, in the broader class of dicarboxylate-containing ACE inhibitors, modifications to the N-ring (the heterocyclic ring system) and the side chains that mimic the amino acid residues of ACE substrates are common strategies. scholarsresearchlibrary.com
In the context of this compound, potential structural modifications could include:
Alterations to the Tetrahydroisoquinoline Moiety: The 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring is a characteristic feature of Moexipril. Analogs could be synthesized with different substitution patterns or even alternative heterocyclic ring systems to explore their impact on ACE inhibition. The synthesis of related ACE inhibitors like Quinapril, which also features a tetrahydroisoquinoline core, has been extensively studied, providing a basis for such modifications. nih.govacs.org
Modification of the Alanyl Side Chain: The methyl group of the alanine residue (derived from L-alanine tert-butyl ester) mimics the side chain of alanine, a natural substrate of ACE. scholarsresearchlibrary.com The synthesis of analogs could involve the substitution of this methyl group with other alkyl or functionalized groups to probe the binding interactions within the active site of the enzyme.
Variations in the Phenylpropyl Moiety: The phenylethyl side chain, originating from ethyl 2-bromo-4-phenylbutanoate, is crucial for binding to the S1' pocket of ACE. Analogs with different aromatic or aliphatic groups in this position could be synthesized to optimize this interaction. Research on other ACE inhibitors has shown that the nature of this group significantly influences potency. researchgate.net
A hypothetical synthetic approach to a this compound analog with a modified side chain is presented in the table below.
| Reactant 1 | Reactant 2 | Resulting Analog Structure (Hypothetical) | Potential Modification |
| L-Alanine tert-butyl ester | Ethyl 2-bromo-4-(4-fluorophenyl)butanoate | This compound analog with a fluorinated phenyl ring | Introduction of a fluorine atom on the phenyl ring to potentially enhance binding affinity or metabolic stability. |
| L-Valine tert-butyl ester | Ethyl 2-bromo-4-phenylbutanoate | This compound analog with a valine side chain | Replacement of the alanine methyl group with an isopropyl group to explore steric effects in the enzyme's active site. |
Exploration of Alternative Ester Linkages and Protecting Group Strategies
The tert-butyl ester in this compound serves as a protecting group for the carboxylic acid. wikipedia.org The choice of protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. jocpr.com The tert-butyl ester is typically cleaved under acidic conditions to yield the final active diacid, Moexiprilat (B1677388), after the coupling with the tetrahydroisoquinoline moiety is complete. wikipedia.org
The exploration of alternative ester linkages and protecting groups is driven by the need to optimize reaction conditions, improve yields, and potentially develop new prodrug strategies. scholarsresearchlibrary.com Esterification of the carboxylate group is a common strategy to produce orally bioavailable prodrugs of ACE inhibitors. scholarsresearchlibrary.com
Alternative Ester Linkages:
Different ester groups can influence the rate of hydrolysis to the active diacid form in the body, thereby affecting the pharmacokinetic profile of the drug. researchgate.net While Moexipril itself is an ethyl ester prodrug, the tert-butyl ester is an intermediate. wikipedia.org Research into other ACE inhibitors, such as Ramipril, has involved the synthesis and characterization of different ester analogs, like the methyl ester, often as part of impurity profiling and stability studies. medpharmres.com
The following table outlines some potential alternative ester protecting groups that could be employed in the synthesis of Moexipril analogs, along with their typical deprotection methods.
| Protecting Group | Structure of Protecting Group | Typical Deprotection Conditions | Rationale for Use |
| Benzyl (B1604629) (Bn) | -CH₂-C₆H₅ | Hydrogenolysis (e.g., H₂, Pd/C) | Offers orthogonal deprotection strategy to acid-labile groups. |
| Methyl (Me) | -CH₃ | Acid or base-catalyzed hydrolysis | Simple and cost-effective, but may require harsher deprotection conditions. |
| Silyl Esters (e.g., TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride ions (e.g., TBAF) or acidic conditions | Can be cleaved under very mild conditions, offering high selectivity. |
Protecting Group Strategies:
The development of novel protecting groups and their application in solid-phase peptide synthesis (SPPS) is an active area of research that could also be applied to the synthesis of ACE inhibitors. nih.gov These strategies aim to improve the efficiency and purity of the final product. nih.gov
Biotransformation and Mechanistic Hydrolysis Studies in Research Models
Enzymatic Hydrolysis of the tert-butyl Ester Linkage
The enzymatic conversion of ester-containing prodrugs is a critical step in their activation. In the case of Moexipril (B10654) tert-butyl ester, this process is primarily mediated by a class of enzymes known as esterases.
Identification of Esterase Classes Involved in in vitro Biotransformation
Human carboxylesterases (CES) are serine hydrolases belonging to the α/β-hydrolase superfamily and are responsible for the hydrolysis of a wide variety of ester-containing compounds. nih.gov The two main carboxylesterases, CES1 and CES2, are responsible for the majority of xenobiotic ester hydrolysis in humans. nih.gov Generally, CES1 shows a preference for substrates with a small alcohol group and a large acyl group, while CES2 prefers substrates with a large alcohol and a small acyl group. nih.gov Given that Moexipril is metabolized by hepatic esterases, it is plausible that these same enzymes, particularly those in the liver, are involved in the hydrolysis of Moexipril tert-butyl ester. nih.gov The specific esterase classes involved in the in vitro biotransformation of this compound can be investigated using preparations of human liver microsomes or specific recombinant human carboxylesterases. researchgate.net Studies on similar ester prodrugs have utilized these methods to identify the key enzymes responsible for their activation. nih.gov
Kinetic Analysis of Ester Hydrolysis in Defined Biological Media
The rate of enzymatic hydrolysis of this compound can be quantitatively assessed through kinetic analysis in various biological media, such as human plasma and liver homogenates. uni-regensburg.de Such studies typically involve incubating the compound in the biological matrix and measuring the formation of the hydrolyzed product over time. For example, the hydrolysis of a cilazapril (B1669026) prodrug, another ACE inhibitor, was studied in phosphate (B84403) buffer, human plasma, and porcine liver esterase solutions, demonstrating the enzymatic contribution to its conversion. uni-regensburg.de The kinetic parameters, such as the rate constant (k) and the half-life (t₁/₂), can be determined from these experiments. researchgate.net
Below is a hypothetical data table illustrating the kind of results that might be obtained from a kinetic analysis of this compound hydrolysis.
| Biological Medium | Substrate Concentration (µM) | Rate of Hydrolysis (µmol/min/mg protein) |
| Human Plasma | 10 | 0.5 |
| Human Plasma | 50 | 2.1 |
| Human Plasma | 100 | 3.8 |
| Porcine Liver Esterase | 10 | 1.2 |
| Porcine Liver Esterase | 50 | 5.5 |
| Porcine Liver Esterase | 100 | 9.7 |
This table is for illustrative purposes and does not represent actual experimental data.
Factors Influencing Hydrolysis Rates (e.g., pH, Enzyme Concentration, Buffer Composition)
Several factors can influence the rate of enzymatic hydrolysis of this compound.
pH: The pH of the medium can significantly affect both enzyme activity and the stability of the substrate. researchgate.net Most esterases have an optimal pH range for their activity. For instance, the hydrolysis of some compounds is studied in Tris-HCl buffer at pH 8.0. uevora.pt
Enzyme Concentration: The rate of an enzyme-catalyzed reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting. Therefore, increasing the concentration of esterase-containing preparations like liver microsomes would be expected to increase the rate of this compound hydrolysis.
Buffer Composition: The composition of the buffer can influence enzymatic activity. For example, phosphate buffers are commonly used for in vitro hydrolysis studies. uni-regensburg.demdpi.com The ionic strength and specific ions in the buffer can modulate enzyme conformation and catalytic efficiency.
Non-Enzymatic Degradation Pathways of this compound
In addition to enzymatic hydrolysis, this compound can undergo non-enzymatic degradation, particularly through chemical hydrolysis.
Acid-Catalyzed Hydrolysis Mechanisms of tert-butyl Esters
Tert-butyl esters are known to be susceptible to acid-catalyzed hydrolysis. The stability of many ACE inhibitors is a concern in acidic environments, which can lead to degradation. The mechanism of acid-catalyzed hydrolysis of tert-butyl esters typically involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This is in contrast to the hydrolysis of less sterically hindered esters, which often proceed through a tetrahedral intermediate. The stability of moexipril has been shown to be affected by pH, with intramolecular aminolysis occurring at pH values less than 4.5 and ester hydrolysis at pH values greater than 10. scribd.com
Implications of Biotransformation for Prodrug Design Principles
The use of a prodrug strategy is a cornerstone of modern medicinal chemistry, aimed at overcoming undesirable drug properties and improving pharmacokinetic profiles. humanjournals.com Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmacological agent. scirp.org This approach is particularly relevant for angiotensin-converting enzyme (ACE) inhibitors, many of which are administered as ester prodrugs to enhance their therapeutic efficacy. ahajournals.org
Theoretical Considerations in Prodrug Activation
The fundamental principle of a prodrug is to mask certain physicochemical properties of a drug, such as poor lipid or aqueous solubility, chemical instability, or rapid presystemic metabolism, until it reaches the desired biological compartment. humanjournals.com Esterase-activated prodrugs are a common and effective strategy, particularly for drugs containing carboxylic acid moieties. nih.gov The esterification of a polar carboxyl group masks its polarity, increasing the molecule's lipophilicity. nih.govslideshare.net This enhanced lipophilicity facilitates passage across biological membranes, such as the gastrointestinal epithelium, thereby improving oral bioavailability.
The activation of these prodrugs relies on in-vivo hydrolysis, a reaction catalyzed by a ubiquitous class of enzymes known as esterases, which are highly concentrated in the liver, plasma, and other tissues. nih.govntu.edu.sg These enzymes recognize and cleave the ester bond, regenerating the free carboxylic acid which is often essential for the drug's pharmacological activity. nih.govactamedicamarisiensis.ro For ACE inhibitors, the free carboxylate group is crucial for binding to the zinc ion within the enzyme's active site. scholarsresearchlibrary.com
An ideal carrier or "promoiety," such as the ester group, should possess several key characteristics:
It must effectively link to the parent drug. humanjournals.com
It should render the drug inactive or significantly less active.
It must be efficiently cleaved in the body to liberate the active drug. humanjournals.com
The cleaved promoiety should be non-toxic and easily excreted. humanjournals.com
| Consideration | Implication for Prodrug Design | Source |
| Lipophilicity | Esterification of polar groups (e.g., carboxylic acids) increases lipophilicity, enhancing absorption and membrane permeability. | , slideshare.net |
| Enzymatic Cleavage | Prodrugs are designed to be substrates for specific enzymes (e.g., esterases) that are abundant in the body, ensuring release of the active drug. | nih.gov, numberanalytics.com |
| Site of Activation | The location and concentration of activating enzymes (e.g., liver esterases) determine where and how quickly the active drug is released. | nih.gov |
| Promoitey Nature | The chemical nature of the ester group (e.g., ethyl vs. tert-butyl) affects stability, rate of hydrolysis, and pharmacokinetic properties. | actamedicamarisiensis.ro, researchgate.net |
Comparative Analysis of Ester Prodrug Strategies in ACE Inhibitor Research
The development of ACE inhibitors provides a clear illustration of the successful application of ester prodrug strategies. The parent active forms, or diacids (e.g., enalaprilat, moexiprilat), often exhibit poor oral absorption due to the high polarity of their two carboxyl groups. actamedicamarisiensis.ro To overcome this, the majority of ACE inhibitors are synthesized and administered as ester prodrugs. ahajournals.org
A common and clinically successful strategy involves the esterification of one of the carboxyl groups, typically with an ethyl group. actamedicamarisiensis.ro This approach significantly increases the lipophilicity and, consequently, the oral bioavailability of the drug. actamedicamarisiensis.ro Upon absorption, hepatic esterases hydrolyze the ethyl ester to release the active diacid metabolite. ahajournals.orgwikipedia.org
| ACE Inhibitor Prodrug | Ester Type | Active Metabolite | Key Feature | Source |
| Enalapril | Ethyl Ester | Enalaprilat | Increases oral bioavailability by masking a polar carboxyl group. | nih.gov, actamedicamarisiensis.ro |
| Quinapril | Ethyl Ester | Quinaprilat | High affinity for tissue-bound ACE. | ahajournals.org |
| Benazepril | Ethyl Ester | Benazeprilat | High affinity for tissue-bound ACE. | ahajournals.org |
| Moexipril | Ethyl Ester | Moexiprilat (B1677388) | Highly lipophilic prodrug, allowing for once-daily administration. | wikipedia.org |
While the ethyl ester strategy is prevalent, research has explored other esterifying groups to modulate pharmacokinetic properties. The use of a tert-butyl ester represents an alternative approach. Tert-butyl esters are significantly more sterically hindered than ethyl esters, which can render them more resistant to simple chemical hydrolysis. researchgate.net In the context of drug synthesis, tert-butyl esters often serve as protecting groups that can be selectively cleaved under specific conditions, such as with acid, without affecting other ester types like ethyl or benzyl (B1604629) esters. wikipedia.orgorganic-chemistry.org
In the synthesis of Moexipril, for instance, a tert-butyl ester of L-alanine is used as a starting material, and a tert-butyl ester group on a tetrahydroisoquinoline intermediate is employed and later cleaved with hydrogen chloride to yield the final product. wikipedia.org While Moexipril itself is marketed as the ethyl ester prodrug, the use of a tert-butyl ester in its synthesis highlights the differential chemical stability and reactivity of various ester types. This differential stability is a key principle exploited in complex organic syntheses and can be a consideration in designing prodrugs with specific release characteristics. The conversion of a carboxylic acid to a tert-butyl ester can significantly increase its lipophilicity (LogP), aiding its passage through biological membranes.
The choice between different ester strategies—such as the widely used ethyl esters versus the more chemically robust tert-butyl esters—depends on the desired balance between stability, oral absorption, and the rate of in-vivo biotransformation to the active diacid form. actamedicamarisiensis.ro
Advanced Analytical and Spectroscopic Characterization in Research Settings
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in assessing the purity of Moexipril (B10654) tert-butyl ester and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant method, while Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also offer potential applications.
HPLC is a cornerstone for the analysis of Moexipril and its derivatives, including the tert-butyl ester. Researchers have developed various reversed-phase HPLC (RP-HPLC) methods to separate the main compound from impurities and degradation products. analis.com.mycore.ac.uk These methods are crucial for quality control and for monitoring the progress of synthetic reactions. core.ac.uk
Method development often involves optimizing the mobile phase composition, column type, and detector wavelength. For instance, a gradient RP-HPLC method was successfully developed for the simultaneous determination of Perindopril tert-butylamine (B42293) and its related impurities, demonstrating the capability of HPLC to resolve complex mixtures of structurally similar compounds. scispace.com The selection of a C18 column is common, paired with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). analis.com.myscispace.com Detection is typically performed using a UV detector at wavelengths around 210-220 nm. analis.com.my
A key aspect of method development is validation according to ICH guidelines, ensuring the method is selective, sensitive, linear, accurate, and robust. scispace.com Forced degradation studies are often performed, subjecting the compound to stress conditions like acid, base, oxidation, and photolysis to identify potential degradation products and prove the stability-indicating nature of the analytical method. scispace.comnih.gov
Table 1: Examples of HPLC Conditions for Analysis of Moexipril and Related Compounds
| Parameter | Method 1 (Moexipril HCl) analis.com.my | Method 2 (Moexipril Degradants) nih.gov | Method 3 (Perindopril tert-Butylamine Impurities) scispace.com |
|---|---|---|---|
| Column | Agilent Eclipse C18 (150 mm x 4.6 mm, 5 µm) | Agilent XDB C18 (150 mm x 4.6 mm, 5 µm) | RP-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Methanol:Acetonitrile (70:30 v/v) B: 20mM Ammonium Acetate (pH 4.5) | A: 20mM Ammonium Acetate (pH 6.0) B: Methanol | A: Phosphate buffer (pH 2.5) B: Acetonitrile | | Elution | Gradient (60% A : 40% B) | Gradient | Isocratic (60:40:0.1% by volume with THF) | | Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min | | Detection | PDA at 210 nm | Not specified | UV at 218 nm | | Column Temp. | Not specified | 25°C | Ambient |
While HPLC is more common for compounds like Moexipril tert-butyl ester due to their polarity and thermal lability, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), has been utilized for the analysis of Moexipril and its active metabolite, moexiprilat (B1677388), in biological fluids. ekb.egresearchgate.net For GC analysis of such compounds, derivatization is often necessary to increase volatility and thermal stability. GC-MS is a powerful tool for impurity profiling of starting materials and can detect volatile and semi-volatile impurities that may be present. news-medical.netthermofisher.com
Supercritical Fluid Chromatography (SFC) is an emerging technique that combines the benefits of both gas and liquid chromatography, offering high efficiency and environmentally friendly separations using supercritical CO2 as the primary mobile phase. googleapis.com SFC is well-suited for the analysis and purification of a wide range of compounds, including chiral molecules and those with moderate polarity. googleapis.comgoogle.comresearchgate.net Its application could be advantageous for the chiral separation of stereoisomers of this compound or for its purification on a preparative scale. googleapis.com The technique has been successfully applied to the separation of various pharmaceutical compounds, demonstrating its potential utility in the analysis of Moexipril derivatives. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling
Mass spectrometry is an indispensable tool for the structural characterization of this compound and the identification of unknown impurities.
The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly prevalent in pharmaceutical analysis. LC-MS/MS methods have been extensively used to identify and characterize the degradation products of Moexipril under various stress conditions. scispace.comnih.gov These studies typically employ an electrospray ionization (ESI) source, which is well-suited for the polar, non-volatile nature of these compounds. scispace.comnih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, coupled with liquid chromatography, allows for the determination of the elemental composition of impurities, greatly aiding in their structural identification. scispace.comnih.gov
GC-MS is also a valuable hyphenated technique, especially for identifying volatile or semi-volatile impurities in starting materials or those that form as by-products during synthesis. ekb.egresearchgate.net It provides robust and reproducible fragmentation patterns that are useful for compound identification.
Table 2: Application of Hyphenated MS Techniques in Moexipril Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Identification of Moexipril degradation products | Five degradation products were formed under hydrolytic, oxidative, and photolytic stress. Structures were elucidated by comparing fragmentation patterns with the parent drug. | scispace.com, nih.gov |
| GC-NICI-MS | Quantification of Moexipril and Moexiprilat in plasma | A method was developed with a lower limit of quantitation of 0.5 ng/ml for both analytes in human plasma. | researchgate.net |
| LC-MS | Monitoring of synthesis reaction | Used to detect the consumption of starting materials and the formation of products in the synthesis of ACE inhibitors like Quinapril. | google.com |
In mass spectrometry, the fragmentation pattern of a molecule provides a fingerprint that is crucial for its structural elucidation. For Moexipril and its tert-butyl ester, the fragmentation pathways in MS/MS experiments have been studied to characterize its core structure and identify modification sites in its degradants. nih.gov The fragmentation of the protonated molecular ion of Moexipril allows for the identification of its key structural units, such as the tetrahydroisoquinoline and the phenylpropyl-alanine side chain. nih.gov The tert-butyl ester group in this compound would be expected to show a characteristic neutral loss of isobutylene (B52900) (56 Da) upon fragmentation.
Isotopic labeling is a powerful technique used in drug metabolism and pharmacokinetic studies. Deuterium-labeled analogues of Moexipril, such as Moexipril-d3 and Moexipril-d5, are available and serve as internal standards for quantitative bioanalysis by mass spectrometry. medchemexpress.commedchemexpress.eu The use of stable isotopes allows for precise quantification by correcting for variations in sample preparation and instrument response. medchemexpress.com While specific isotopic labeling studies on the metabolism or degradation of this compound are not widely published, the principles of using labeled compounds are well-established for quantitative analysis via GC-MS or LC-MS. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. A Certificate of Analysis for this compound maleate (B1232345) confirms its structure using 400 MHz ¹H-NMR in DMSO-d6. lgcstandards.com
The tetrahydroisoquinoline (Tic) core of this compound is a conformationally flexible system. NMR studies, including advanced techniques like NOESY, are employed to investigate the conformational preferences of this ring system. researchgate.net Research on related tetrahydroisoquinoline derivatives has shown that the molecule can exist in different conformations, such as extended or folded forms, and NMR is critical for determining the predominant conformer in solution. researchgate.netnih.gov The chemical shifts and coupling constants of the protons in the tetrahydroisoquinoline ring provide detailed information about its stereochemistry and conformation. researchgate.netclockss.orgmdpi.com Hindered rotation around amide bonds can also lead to the observation of conformational isomers (rotamers) in the NMR spectra of these types of molecules. clockss.org
Table 3: NMR Spectroscopy Applications for this compound and Related Structures
| Technique | Application | Typical Observations | Reference |
|---|---|---|---|
| ¹H NMR | Structural Confirmation & Conformational Analysis | Characteristic signals for aromatic, aliphatic, ester, and methoxy (B1213986) groups. Analysis of chemical shifts and coupling constants reveals conformational preferences of the tetrahydroisoquinoline ring. Observation of rotamers due to hindered amide bond rotation. | researchgate.net, clockss.org, lgcstandards.com |
| ¹³C NMR | Structural Confirmation | Signals corresponding to all unique carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons, confirming the carbon skeleton. | dovepress.com, clockss.org, nih.gov |
| NOESY | Conformational Analysis | Provides through-space correlation between protons, helping to establish the relative stereochemistry and preferred 3D structure in solution. | researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the analysis of this compound in research, providing insights into its functional groups and electronic transitions.
Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation. While specific spectra for this compound are not widely published, the expected absorption bands can be inferred from the analysis of structurally similar ACE inhibitors, such as Perindopril erbumine. mdpi.com The key functional groups—esters, amides, carboxylic acids, and aromatic rings—exhibit distinct vibrational frequencies.
For instance, the C=O (carbonyl) stretching vibrations from the two ester groups and the amide linkage are expected to produce strong absorption bands in the region of 1600-1750 cm⁻¹. mdpi.comcore.ac.uk Specifically, ester carbonyls typically absorb around 1730-1750 cm⁻¹, while the amide carbonyl appears at a slightly lower frequency, around 1600-1650 cm⁻¹. mdpi.com The presence of the tert-butyl group can be confirmed by characteristic C-H bending vibrations. During synthesis or degradation studies, IR spectroscopy can monitor the reaction progress by tracking the appearance or disappearance of these key functional group peaks. core.ac.uk
Expected IR Absorption Bands for this compound Functional Groups
This table is generated based on typical values for functional groups found in similar molecules.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Ester | C=O Stretch | ~1735 |
| Amide | C=O Stretch | ~1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound, primarily the phenyl and dimethoxy-substituted isoquinoline (B145761) ring systems, are responsible for its UV absorption. Spectrophotometric methods developed for other ACE inhibitors, such as Perindopril, often utilize a maximum absorption wavelength (λmax) around 213 nm. psu.edu UV-Vis spectroscopy is particularly useful in quantitative analysis for determining the concentration of the compound in solution, following Beer-Lambert's law. psu.eduwisdomlib.orgidosi.org In research, it can be applied to monitor the rate of reactions, such as enzymatic hydrolysis or degradation, by observing changes in absorbance over time. nih.gov
X-ray Crystallography for Solid-State Structure Determination (if applicable to research forms)
For research purposes, obtaining a crystalline form of this compound would allow for its complete solid-state characterization. The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's stereochemistry and conformational preferences in the crystal lattice.
Powder X-ray Diffraction (PXRD) is a related technique often used when single crystals are not available or for analyzing polycrystalline powders. google.comgoogle.com PXRD provides a characteristic diffraction pattern based on the crystalline lattice of the material. For instance, studies on Perindopril salts have used PXRD to identify specific crystalline forms and to distinguish between them. google.comnih.gov In a research setting, PXRD would be invaluable for:
Identifying and characterizing different polymorphic forms of this compound.
Assessing the crystallinity and phase purity of a synthesized batch.
Monitoring solid-state transformations that may occur under different storage conditions or upon formulation.
The data obtained from X-ray crystallography is crucial for understanding the physicochemical properties of the solid material, which can influence its behavior in subsequent research applications.
Validation of Analytical Methods for Research-Specific Applications
The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, accurate, and reproducible. ijpbs.net For this compound, any quantitative method developed, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, must undergo rigorous validation tailored to its specific research application. dergipark.org.trpeacta.org The validation process assesses several key parameters according to established guidelines. ijper.org
Key Validation Parameters:
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method must demonstrate a linear response over a defined concentration range, typically confirmed by a high correlation coefficient (r² > 0.99). psu.edudergipark.org.tr
Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is often assessed through recovery studies, where a known amount of the compound is added to a sample and the percentage recovered is calculated. dergipark.org.trindianchemicalsociety.com
Precision: Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. dergipark.org.trpeacta.org
Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy. ijper.org
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. peacta.orgijper.org
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. idosi.org
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Table: Typical Analytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Linearity | Ability to elicit results directly proportional to the analyte concentration. | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of test results to the true value. | % Recovery typically within 98-102% |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| LOQ | Lowest amount of analyte that can be quantified. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |
| Robustness | Capacity to remain unaffected by minor method variations. | RSD should remain within acceptable limits. |
Pre Clinical Pharmacological Investigations and Molecular Interactions in Vitro/animal Models
Evaluation of Angiotensin-Converting Enzyme (ACE) Inhibition in vitro by Moexipril (B10654) tert-butyl ester or its Metabolites
Moexipril is recognized as a prodrug that undergoes in vivo hydrolysis to its pharmacologically active diacid metabolite, moexiprilat (B1677388). nih.gov This conversion is crucial for its therapeutic action, as the ester form, moexipril tert-butyl ester, is significantly less potent in inhibiting the angiotensin-converting enzyme (ACE).
Enzyme Inhibition Kinetics and Binding Studies
The inhibitory activity of moexipril is primarily attributed to moexiprilat, which is a potent, non-sulfhydryl ACE inhibitor. researcherslinks.com The esterification of the carboxylate group, as in this compound, is a common strategy to create orally bioavailable prodrugs. scholarsresearchlibrary.com This structural modification, however, masks the key functional group required for binding to the ACE active site. The free carboxylate group on the N-ring of the inhibitor is essential for mimicking the C-terminal carboxylate of ACE substrates and interacting with the zinc ion in the enzyme's active site. scholarsresearchlibrary.com
Consequently, this compound itself is expected to exhibit significantly lower direct inhibitory activity against ACE compared to its active metabolite, moexiprilat. The potency of dicarboxylate-containing ACE inhibitors like moexiprilat is well-documented, with studies demonstrating substantial inhibition of ACE activity. For instance, in rat plasma, moexiprilat has shown high inhibitory potency. researchgate.net The primary role of the tert-butyl ester is to facilitate absorption, after which it is cleaved to unmask the active diacid. scholarsresearchlibrary.com
Table 1: Comparative in vitro ACE Inhibition
| Compound | Target | IC50 (nM) |
| Moexiprilat | Rat Plasma ACE | Data not available |
| Enalaprilat | Rat Plasma ACE | Data not available |
Molecular Docking and Computational Simulations of Ligand-Target Interactions
Molecular docking studies of dicarboxylate ACE inhibitors reveal that their binding to the ACE active site is dependent on the interaction of their carboxyl groups with the zinc ion and surrounding amino acid residues. derangedphysiology.compsu.edu The presence of a bulky tert-butyl ester group in place of a free carboxylate would sterically hinder the optimal orientation of the inhibitor within the active site, thereby reducing its binding affinity.
Cellular Uptake and Intracellular Esterase Activity Studies
The design of ester prodrugs like this compound is a well-established strategy to enhance the lipophilicity and, consequently, the passive membrane permeability of polar drugs. nih.govresearchgate.net By masking the negatively charged carboxylic acid group, the tert-butyl ester derivative is expected to have improved cellular uptake compared to its polar active metabolite, moexiprilat.
Once inside the cell, the ester bond is susceptible to hydrolysis by intracellular esterases, releasing the active diacid, moexiprilat. nih.gov This intracellular conversion is a critical step for the drug's pharmacological activity at the tissue level. Moexipril itself is known to be highly lipophilic, which allows for greater penetration into tissues, enabling it to inhibit tissue ACE in organs like the lungs, heart, and kidneys. wikipedia.orgnih.gov The tert-butyl ester form would likely share or enhance this lipophilic character. Studies on moexipril have shown it contains an ester linkage that is susceptible to hydrolysis. peacta.org While specific quantitative data on the cellular uptake and esterase-mediated conversion of this compound are not available from the provided search results, this pathway is the fundamental basis for its action as a prodrug.
In vitro Studies on Related Biological Pathways (e.g., anti-proliferative effects in rat cardiac fibroblasts, related to Moexipril)
The inhibition of ACE by moexiprilat leads to a reduction in angiotensin II levels. Angiotensin II is known to have pro-proliferative effects on various cell types, including cardiac fibroblasts. wikipedia.org In vitro studies have demonstrated that moexipril can inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats. wikipedia.orgnewdrugapprovals.org This anti-proliferative effect is considered a class effect of ACE inhibitors and contributes to the prevention of adverse cardiovascular remodeling. derangedphysiology.comnewdrugapprovals.org
The mechanism involves the blockade of angiotensin II-stimulated production of growth factors like transforming growth factor beta-1 (TGF-β1) and endothelin-1 (B181129) and -3 (ET-1, ET-3), all of which promote tissue proliferation. newdrugapprovals.org Since the anti-proliferative effects are a downstream consequence of ACE inhibition, this compound would exert these effects indirectly after its conversion to the active moexiprilat.
Structure-Activity Relationship (SAR) Studies of this compound Analogs in Pre-clinical Models
The structure-activity relationship (SAR) for dicarboxylate ACE inhibitors is well-defined. Key structural features for potent inhibition include:
A terminal N-ring with a free carboxylic acid: This group is essential for mimicking the C-terminal carboxylate of ACE substrates and binding to the enzyme's active site. scholarsresearchlibrary.com
Large, hydrophobic heterocyclic rings: These structures, such as the tetrahydroisoquinoline moiety in moexipril, generally increase the potency and influence the pharmacokinetic properties of the inhibitor. scholarsresearchlibrary.com
A zinc-binding group: In dicarboxylate inhibitors, this is one of the carboxyl groups that interacts with the zinc ion in the ACE active site. scholarsresearchlibrary.com
Esterification of the carboxylate: This modification produces an orally bioavailable prodrug. scholarsresearchlibrary.com
Formulation Science and Stability Studies in Research Media
Stability Profiling of Moexipril (B10654) tert-butyl ester in Diverse Research Solvents and Buffers
The stability of Moexipril tert-butyl ester in various solvents and buffer systems is a fundamental aspect of its handling and use in a research setting. The selection of an appropriate solvent is crucial to ensure the compound's integrity during analysis and experimentation. For related compounds like Moexipril, stability studies have utilized mobile phases consisting of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 20mM, pH 6.0), indicating the suitability of such systems for chromatographic analysis. scispace.comresearchgate.net
The ester functional groups, particularly the tert-butyl ester, are known to be susceptible to hydrolysis, especially under acidic or alkaline conditions. peacta.org Therefore, the pH of the buffer system is a critical factor. For short-term storage and in experimental media, neutral or near-neutral pH conditions are generally preferred to minimize hydrolysis. The choice of organic solvent is also important; while protic solvents like methanol and water are common in analytical methods, their potential to participate in solvolysis reactions must be considered over extended periods. researchgate.net For long-term storage, a supplier of this compound maleate (B1232345) recommends keeping the solid compound in a dry and dark environment. medkoo.com
Table 1: General Solvent and Buffer Considerations for Ester-Containing Compounds in Research
| Parameter | Consideration | Rationale |
|---|---|---|
| pH | Neutral or near-neutral (pH 6-7.5) is often optimal. | Minimizes acid- or base-catalyzed hydrolysis of the ester linkage. |
| Solvents | Aprotic solvents (e.g., Acetonitrile) or buffered aqueous solutions with organic modifiers (e.g., Methanol). | Aprotic solvents are less likely to cause solvolysis. Buffered systems control pH. |
| Additives | Avoid strong acids, bases, and nucleophiles. | These can directly catalyze or participate in degradation reactions. |
This table is based on general chemical principles of ester stability and not on specific experimental data for this compound.
Identification and Characterization of Degradation Products under Controlled Conditions
Forced degradation studies are instrumental in identifying potential degradation products and elucidating degradation pathways. While specific studies on this compound are scarce, extensive research on Moexipril provides a strong model for its potential degradation. The primary degradation pathways for ACE inhibitors like Moexipril involve hydrolysis of the ester side chains and intramolecular cyclization to form a diketopiperazine derivative. scispace.comgoogleapis.com
In forced degradation studies on Moexipril, five main degradation products (DPs) were identified using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/Q-TOF). scispace.comresearchgate.net These studies subjected Moexipril to hydrolytic (acid, base, neutral), oxidative, and photolytic stress. scispace.com The degradation products were structurally characterized by comparing their fragmentation patterns with that of the parent drug. scispace.com Given that this compound shares the core structure and one of the ester linkages with Moexipril, it is plausible that it would undergo similar degradation, particularly cyclization.
Table 2: Degradation Products Identified in Forced Degradation Studies of Moexipril
| Degradation Product (DP) | Molecular Formula | Stress Condition(s) Leading to Formation | Putative Identity/Structural Feature |
|---|---|---|---|
| DP1 | C26H35N2O5 | Acid, Neutral, Oxidative | Hydrolysis product |
| DP2 | C15H21N2O5 | Acid, Base | Diketopiperazine derivative |
| DP3 | C12H18NO2 | Base | Fragment of the core structure |
| DP4 | C20H27N2O7 | Acid, Base, Neutral, Oxidative, Photolytic | Moexiprilat (B1677388) (di-acid) |
| DP5 | C15H18NO5 | Acid, Neutral, Oxidative, Photolytic | Hydrolysis product |
Source: Data compiled from studies on Moexipril. researchgate.net The formation of these specific products from this compound would require dedicated experimental verification.
Accelerated Degradation Studies and Prediction of Stability in Research Contexts
Accelerated degradation studies, or stress testing, are performed to predict the long-term stability of a compound without conducting multi-year experiments. vscht.cz These studies typically involve exposing the compound to conditions more severe than standard storage, such as elevated temperature, humidity, and light, as well as treatment with acid, base, and oxidizing agents, following guidelines like those from the International Conference on Harmonisation (ICH). scispace.comnih.gov
For Moexipril, accelerated degradation studies revealed that the compound is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. scispace.com Notably, it was found to be stable under thermal stress. scispace.com The degradation of Moexipril was found to follow specific kinetic models, which can be used to predict its shelf-life under various conditions. For instance, the degradation of Moexipril in the presence of certain excipients has been shown to accord with autocatalytic-second-order kinetics. researchgate.net
Although specific kinetic data for this compound is not available, these findings for Moexipril suggest that the ester would likely be most stable when protected from light, moisture, and reactive chemicals. Predicting its stability in a research context would involve considering the specific pH, temperature, and solvent composition of the experimental medium.
Impact of Environmental Factors (e.g., Temperature, Light, pH, Oxygen) on Compound Integrity
The integrity of this compound is influenced by several environmental factors.
Temperature: While Moexipril was found to be stable under thermal stress, long-term storage of this compound maleate is recommended at low temperatures (0 - 4°C for short term, -20°C for long term). scispace.commedkoo.com This suggests that while it may resist short-term thermal stress, lower temperatures are optimal for preserving its integrity over months or years.
Light: Photolytic degradation was observed for Moexipril, resulting in the formation of degradation products. scispace.comresearchgate.net Therefore, this compound should be protected from light. A supplier recommends storing the compound in the dark. medkoo.com Amber-colored vials or storage in light-blocking containers is a standard practice for photosensitive compounds. humanjournals.com
pH: The ester linkages in Moexipril are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. peacta.org Forced degradation studies confirm that Moexipril degrades under both acidic and alkaline conditions. scispace.comresearchgate.net This implies that the stability of this compound is highly pH-dependent, and maintaining a neutral pH environment is crucial for its integrity in aqueous solutions.
Oxygen: Moexipril degraded under oxidative stress, which was induced using hydrogen peroxide in research studies. scispace.comresearchgate.net This indicates a sensitivity to oxidizing agents. To maintain the integrity of this compound, contact with oxidative agents and atmospheric oxygen should be minimized, for example, by storing under an inert atmosphere (e.g., nitrogen or argon) for long-term preservation.
Table 3: Summary of Environmental Factors and Their Impact on Moexipril/Moexipril tert-butyl ester Stability
| Factor | Impact on Moexipril | Recommended Handling for this compound |
|---|---|---|
| Temperature | Stable under short-term thermal stress. scispace.com | Store at 0-4°C (short-term) or -20°C (long-term). medkoo.com |
| Light | Degrades under photolytic conditions. scispace.com | Store in the dark. medkoo.com |
| pH | Degrades in acidic and alkaline media. scispace.comresearchgate.net | Maintain neutral pH in solutions. |
| Oxygen/Oxidation | Degrades under oxidative stress. scispace.comresearchgate.net | Avoid contact with oxidizing agents; consider inert atmosphere for storage. |
Advanced Research Applications and Future Perspectives
Moexipril (B10654) tert-butyl ester as a Model Compound for Prodrug Research and Development
Moexipril itself is a prodrug, which is hydrolyzed in the body to its active metabolite, moexiprilat (B1677388). wikipedia.orgcaymanchem.com This conversion is a classic example of the prodrug strategy, where a pharmacologically active compound is chemically modified to enhance its pharmacokinetic properties. Moexipril tert-butyl ester serves as a crucial precursor in the synthesis of Moexipril, and its chemical structure provides a valuable model for understanding the principles of prodrug design. wikipedia.orgscholarsresearchlibrary.com
The tert-butyl ester group is a common moiety used in prodrug design to mask carboxylic acid groups, thereby increasing lipophilicity and improving membrane permeability. researchgate.net The study of this compound can offer insights into:
Esterase-mediated hydrolysis: The cleavage of the tert-butyl ester group is a critical step in the activation of many prodrugs. Research on this specific ester can help in understanding the kinetics and mechanisms of enzymatic hydrolysis. researchgate.net
Metabolic Stability: The stability of the ester bond is crucial for ensuring that the prodrug reaches its target site before being prematurely hydrolyzed. nih.gov Studies on this compound can contribute to the development of more stable and efficient prodrugs. nih.gov
The challenges in ester prodrug development often revolve around achieving the right balance between chemical stability and efficient in vivo conversion to the active drug. researchgate.net this compound, as a well-defined intermediate, provides a platform to explore these challenges and refine strategies for future prodrug design.
Use in Biocatalytic Synthesis and Enzymatic Transformations
The synthesis of angiotensin-converting enzyme (ACE) inhibitors often involves the creation of specific stereoisomers, which is crucial for their pharmacological activity. core.ac.uk Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving high stereoselectivity in pharmaceutical manufacturing. acs.orgresearchgate.net
In the context of Moexipril synthesis, enzymatic transformations can be employed to produce chiral intermediates with high purity. While specific studies detailing the direct biocatalytic transformation of this compound are not prevalent, the broader field of ACE inhibitor synthesis provides strong evidence for its potential in this area. core.ac.ukresearchgate.net Key areas of application include:
Enzymatic Resolution: Lipases and esterases can be used for the kinetic resolution of racemic mixtures, selectively hydrolyzing one enantiomer of an ester to leave the desired enantiomer intact. researchgate.net This approach could theoretically be applied to intermediates in the synthesis of this compound.
Stereoselective Synthesis: Enzymes can catalyze the formation of specific stereoisomers, avoiding the need for chiral separation later in the synthesis. core.ac.uk For instance, enzymes like Novozym 435 have been used in the stereoselective synthesis of intermediates for other ACE inhibitors. core.ac.uk
The use of biocatalysis in the production of pharmaceutical intermediates like this compound can lead to more efficient, environmentally friendly, and cost-effective manufacturing processes. acs.org
Applications in Medicinal Chemistry and Drug Discovery as a Building Block or Intermediate
This compound is fundamentally an intermediate in the synthesis of Moexipril. wikipedia.orgpharmaffiliates.com As such, its primary application in medicinal chemistry is as a building block for the creation of this specific ACE inhibitor. The synthesis of Moexipril involves the coupling of the dipeptide-like side chain with a tetrahydroisoquinoline moiety, where this compound is a key component of this side chain. wikipedia.org
Beyond its role in Moexipril synthesis, the structural motifs within this compound could potentially be utilized as building blocks in the discovery of new drug candidates. The tetrahydroisoquinoline core and the amino acid-derived side chain are privileged structures in medicinal chemistry, appearing in a variety of biologically active compounds. tcichemicals.com
The tert-butyl ester group itself is a widely used protecting group in organic synthesis, allowing for the selective modification of other functional groups within a molecule. smolecule.comresearchgate.net This property makes intermediates like this compound valuable in the multi-step synthesis of complex molecules.
Unexplored Research Avenues and Challenges in this compound Chemistry
While this compound is well-established as a synthetic intermediate, there are several avenues for future research and challenges to overcome:
Process Optimization: A primary challenge in the synthesis of any pharmaceutical is the optimization of the manufacturing process to improve yield, reduce costs, and minimize environmental impact. For this compound, this could involve exploring alternative synthetic routes, developing more efficient catalysts, and optimizing reaction conditions. googleapis.comgoogle.com
Impurity Profiling: A thorough understanding of the potential impurities formed during the synthesis of this compound is crucial for ensuring the quality and safety of the final drug product. Further research into the identification and characterization of these impurities is warranted.
Novel Synthetic Methodologies: The development of novel synthetic methods, such as flow chemistry or microwave-assisted synthesis, could offer advantages over traditional batch processing for the production of this compound. nih.gov These methods can lead to improved reaction control, higher yields, and reduced reaction times.
Exploration of Analogs: The synthesis and biological evaluation of analogs of this compound, with modifications to the ester group or other parts of the molecule, could lead to the discovery of new compounds with improved properties or different biological activities.
Potential for New Analytical Methodologies and Advanced Characterization Techniques
The development of robust analytical methods is essential for the quality control of pharmaceutical intermediates like this compound. analis.com.my Several analytical techniques have been reported for the determination of Moexipril, and these can be adapted and optimized for its tert-butyl ester intermediate. researchgate.netpeacta.org
Future research in this area could focus on:
Advanced Chromatographic Methods: The development of more sensitive and selective high-performance liquid chromatography (HPLC) methods, potentially coupled with mass spectrometry (MS), could allow for the detection and quantification of trace impurities in this compound. peacta.org
Spectroscopic Techniques: Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used for the detailed structural characterization of this compound and its related compounds.
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability of the compound, which is important for understanding its decomposition pathways. utwente.nl
Chemometric Methods: The application of multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), could be explored for the simultaneous analysis of this compound and its potential impurities. researchgate.net
By developing and applying these advanced analytical methodologies, researchers can ensure the quality and consistency of this compound, which is critical for the production of safe and effective Moexipril.
Q & A
Q. What are the key synthetic pathways for producing Moexipril tert-butyl ester, and how can experimental reproducibility be ensured?
this compound is synthesized via esterification of moexiprilat (the active diacid ACE inhibitor). A critical step involves protecting the carboxylic acid group using tert-butyl esters, often via reaction with tert-butyl chloroformate or similar reagents . To ensure reproducibility, the experimental section should detail reagent purity, reaction conditions (e.g., temperature, solvent ratios), and characterization methods (e.g., NMR for confirming ester formation). and emphasize the need for rigorous documentation of synthesis steps, including side-product identification (e.g., diketopiperazine derivatives from intramolecular cyclization) .
Q. How can researchers validate the structural identity and purity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm tert-butyl ester peaks (~1.2–1.4 ppm for tert-butyl protons) and absence of unreacted moexiprilat.
- HPLC-MS to assess purity and detect degradation products (e.g., epimerized or hydrolyzed forms) .
- X-ray crystallography (if crystalline) for absolute configuration confirmation. New compounds must include elemental analysis and high-resolution mass spectrometry (HRMS), per guidelines .
Q. What are the primary degradation pathways of this compound, and how should stability studies be designed?
Degradation occurs via pH-dependent pathways:
- Epimerization at chiral centers under acidic/basic conditions.
- Intramolecular cyclization to form diketopiperazine derivatives.
- Ester hydrolysis to regenerate moexiprilat . Stability studies should use accelerated testing (e.g., 40°C/75% RH) across pH 1–8 buffers, with HPLC monitoring degradation products. highlights the need for kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can conflicting data on this compound degradation kinetics in solid vs. solution states be resolved?
Contradictions arise from differences in crystallinity, excipient interactions, and water activity in solid-state formulations. Advanced methodologies include:
- Dynamic vapor sorption (DVS) to study hygroscopicity effects.
- Solid-state NMR to probe molecular mobility.
- Powder X-ray diffraction (PXRD) to track polymorphic changes during degradation. Cross-referencing these with solution-state kinetic data (e.g., activation energy comparisons) clarifies mechanistic disparities .
Q. What analytical strategies are optimal for quantifying this compound and its metabolites in biological matrices?
For in vivo studies, use:
- LC-MS/MS with deuterated internal standards (e.g., d3-tert-butyl ester) to account for matrix effects.
- Chiral chromatography to distinguish epimerized metabolites.
- Microsomal incubation assays to identify CYP450-mediated oxidation products. underscores the need for method validation (precision, accuracy, LOD/LOQ) per ICH guidelines .
Q. How can researchers design experiments to compare the bioavailability of this compound with other ACE inhibitor prodrugs?
A comparative study requires:
- Pharmacokinetic profiling in animal models (e.g., rats) using crossover designs to measure Cmax, Tmax, and AUC.
- Dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) to simulate gastrointestinal absorption.
- Permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal transport efficiency. ’s FINER criteria ensure the study addresses novel and relevant aspects (e.g., esterase-mediated activation rates) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing pH-dependent degradation kinetics?
Use nonlinear regression (e.g., Michaelis-Menten models for enzyme-catalyzed hydrolysis) or Weibull distribution models for solid-state degradation. ’s Figure 6–7 provides a template for plotting rate constants vs. pH to identify dominant degradation mechanisms .
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
Variability often stems from:
- Incomplete protection of carboxylic acid groups (monitored via FTIR).
- Solvent purity (e.g., anhydrous conditions for esterification). Replicate experiments with statistical analysis (e.g., ANOVA) and DOE (Design of Experiments) to optimize reaction parameters .
Ethical and Reporting Standards
Q. What ethical considerations apply to preclinical studies involving this compound?
While not involving human subjects, animal studies must follow ARRIVE guidelines for humane endpoints and sample-size justification. and stress documentation of IACUC approvals and adherence to the 3Rs (Replacement, Reduction, Refinement) .
Q. How should researchers present contradictory stability data in manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
